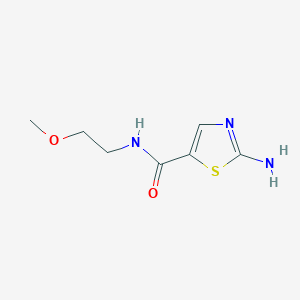

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(2-methoxyethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-12-3-2-9-6(11)5-4-10-7(8)13-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKYJTKHGNTPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide is a novel organic molecule belonging to the 2-aminothiazole class of compounds. This structural motif is of significant interest in medicinal chemistry, as it forms the core of numerous biologically active molecules. The 2-aminothiazole scaffold is a privileged structure, appearing in a range of approved drugs and clinical candidates, valued for its ability to participate in various biological interactions.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. Due to its novelty, extensive experimental data for this specific compound is not yet publicly available. Therefore, this document leverages established in-silico prediction methodologies to offer valuable insights for researchers. Furthermore, this guide details the standard experimental protocols for the determination of these key properties, providing a practical framework for the empirical characterization of this and other new chemical entities.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following properties for this compound have been predicted using reputable computational models.[1][2][3][4][5][6]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₁₁N₃O₂S | Defines the elemental composition of the molecule. |

| Molecular Weight | 217.26 g/mol | Influences diffusion and transport across biological membranes. |

| pKa | Acidic: ~8.5 (thiazole NH), Basic: ~2.0 (amino group) | Governs the ionization state at physiological pH, impacting solubility and receptor binding. |

| logP | ~0.8 - 1.5 | Indicates the lipophilicity of the compound, affecting its ability to cross cell membranes. |

| Aqueous Solubility (logS) | -2.0 to -3.0 | A crucial factor for oral bioavailability and formulation development. |

| Polar Surface Area (PSA) | ~105 Ų | Correlates with membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | The number of hydrogen bond donors influences solubility and receptor interactions. |

| Hydrogen Bond Acceptors | 5 | The number of hydrogen bond acceptors influences solubility and receptor interactions. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

This method relies on indirect heating of a sample in a capillary tube immersed in an oil bath, allowing for precise temperature control.[7][8][9][10]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or microburner

-

Mortar and pestle

-

Rubber band or wire

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline sample using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Assembly:

-

Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

-

Insert the thermometer into the Thiele tube, with the oil level covering the thermometer bulb and the sample. The rubber band should remain above the oil level to prevent it from dissolving.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating of the oil through convection.[7][9]

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

For a precise measurement, heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[9]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

A sharp melting range (0.5-2°C) is indicative of a pure compound.

-

Caption: Thiele Tube apparatus for melting point determination.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12][13][14][15]

This method involves equilibrating an excess of the solid compound with a specific solvent (e.g., water or a buffer of a certain pH) over a defined period and then measuring the concentration of the dissolved solute.

Materials:

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

-

Syringe filters (0.22 µm)

-

Buffer solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired buffer solution. The excess solid is crucial to ensure saturation.

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (typically 25°C or 37°C) for a sufficient time to reach equilibrium (usually 24-72 hours).[15]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method or another suitable technique.

-

-

Data Reporting: Express the solubility in units of mg/mL or mol/L.

Caption: Workflow for the shake-flask solubility determination.

pKa Determination

The acid dissociation constant (pKa) defines the strength of an acid in solution and is crucial for predicting the ionization state of a molecule at a given pH. Potentiometric titration is a highly accurate method for pKa determination.[16][17][18][19]

This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound and monitoring the resulting change in pH.

Materials:

-

Calibrated pH meter with a combination pH electrode

-

Automatic titrator or a burette

-

Stir plate and stir bar

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Nitrogen gas source

Procedure:

-

Solution Preparation:

-

Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically 1-10 mM).

-

Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[16]

-

-

Titration Setup:

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the pH electrode and the titrant delivery tube in the solution.

-

Gently stir the solution.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[19]

-

-

Titration:

-

Titrate the solution with the standardized acid or base.

-

Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For a monoprotic acid, this is the point where half of the acid has been neutralized.

-

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP.[20][21][22][23][24]

This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

A series of reference compounds with known logP values.

Procedure:

-

Calibration Curve:

-

Inject each reference compound onto the HPLC system and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) versus the known logP values of the reference compounds to generate a calibration curve.

-

-

Sample Analysis:

-

Dissolve the test compound in the mobile phase.

-

Inject the sample onto the HPLC system under the same conditions used for the reference compounds and record its retention time.

-

-

logP Calculation:

-

Calculate the capacity factor (k) for the test compound.

-

Determine the logP of the test compound by interpolating its log(k) value on the calibration curve.

-

Caption: Workflow for logP determination by RP-HPLC.

Synthesis and Spectroscopic Characterization

A plausible synthetic route to this compound is outlined below, followed by a discussion of the expected spectroscopic data for its characterization.

Proposed Synthesis

The target compound can be synthesized via a multi-step process starting from ethyl 2-aminothiazole-5-carboxylate.

Step 1: Amide Formation Ethyl 2-aminothiazole-5-carboxylate is reacted with 2-methoxyethylamine in the presence of a coupling agent or via direct amidation at elevated temperatures to form the desired carboxamide.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Thiazole proton: A singlet is expected in the aromatic region (δ 7.5-8.5 ppm).

-

Amide NH: A broad singlet or triplet (depending on coupling to the adjacent CH₂) is expected in the downfield region (δ 8.0-9.0 ppm).

-

Amino NH₂: A broad singlet is expected in the region of δ 7.0-7.5 ppm.

-

Methoxyethyl group: Two triplets are expected for the -CH₂-CH₂- protons, and a singlet for the -OCH₃ protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Thiazole carbons: Signals are expected in the aromatic region (δ 110-170 ppm).

-

Carboxamide carbonyl: A signal is expected in the downfield region (δ 160-170 ppm).

-

Methoxyethyl carbons: Signals are expected in the aliphatic region (δ 30-70 ppm).

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

N-H stretching (amino and amide): Broad absorptions in the range of 3100-3500 cm⁻¹.

-

C=O stretching (amide): A strong absorption around 1640-1680 cm⁻¹.

-

C=N and C=C stretching (thiazole ring): Absorptions in the range of 1400-1600 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (217.26 g/mol ).

-

Characteristic fragmentation patterns involving the loss of the methoxyethyl side chain and cleavage of the thiazole ring would be expected.[25][26][27][28][29]

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and detailed protocols for their experimental determination. While in-silico predictions offer valuable initial insights, the experimental methodologies outlined herein are essential for obtaining accurate and reliable data, which is fundamental for the progression of any new chemical entity through the drug discovery and development pipeline. The provided synthetic and spectroscopic information further equips researchers with the necessary tools to synthesize and characterize this promising molecule.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Virtual Computational Chemistry Laboratory. (n.d.). Virtual Computational Chemistry Laboratory.

- ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta.

-

Wikipedia. (2023, November 27). Chemicalize. In Wikipedia. Retrieved from [Link]

-

WebWire. (2024, September 30). ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. Retrieved from [Link]

- Grokipedia. (n.d.). Chemicalize.

- ChemAxon. (2021, October 12). One-click access to cutting-edge phys-chem properties.

-

University of California, Los Angeles. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Barnes, C. S., & Loder, J. W. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975–986.

- ACD/Labs. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®.

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- Chemicalize. (n.d.). Instant Cheminformatics Solutions.

- Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- World Health Organization. (n.d.). Annex 4.

- Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., ... & Zefirov, N. S. (2005). Virtual computational chemistry laboratory--design and description. Journal of computer-aided molecular design, 19(6), 453–463.

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). experiment #1 – Melting point. Retrieved from [Link]

- Chemicalize. (n.d.). Instant Cheminformatics Solutions.

- Costa, P. R. R., & Vasconcelos, T. R. A. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

- Boumoud, T., Roisnel, T., & Boumoud, B. (2016).

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

- Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. International Journal of Pharmaceutics, 645, 123325.

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 23(5-6), 437–457.

- The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Polli, J. E., & Coutinho, A. L. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International journal of pharmaceutics, 645, 123325.

- Virtual Computational Chemistry Laboratory. (n.d.). Virtual Laboratory Software.

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

- Vilesov, F. I., Kurbatov, B. L., & Terenin, A. N. (1961). Mass spectrometry and ionization energies of some condensed-ring aromatic and heterocyclic compounds. Doklady Akademii Nauk SSSR, 138, 1329-1332.

- Flinn Scientific. (n.d.). How to Use a Thiele-Dennis Tube.

- Benchchem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.

- ChemAxon. (n.d.). Calculators & Predictors.

- Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.

- Takhistov, V. V., Pleshkova, A. P., & Islamov, R. A. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved from [Link]

Sources

- 1. Chemicalize - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chemaxon.com [chemaxon.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. employees.oneonta.edu [employees.oneonta.edu]

- 10. flinnsci.com [flinnsci.com]

- 11. enamine.net [enamine.net]

- 12. protocols.io [protocols.io]

- 13. who.int [who.int]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. quora.com [quora.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 21. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]

- 22. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. connectsci.au [connectsci.au]

- 26. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Libros [books.google.com.cu]

- 27. pubs.acs.org [pubs.acs.org]

- 28. apps.dtic.mil [apps.dtic.mil]

- 29. pubs.aip.org [pubs.aip.org]

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide review of literature

An In-depth Technical Guide to 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide: Synthesis, Properties, and Therapeutic Potential

Introduction

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] This heterocyclic motif is a key component in numerous pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its most prominent role in drug discovery has been as a hinge-binding motif in kinase inhibitors, exemplified by the potent multi-targeted kinase inhibitor Dasatinib, which is approved for the treatment of chronic myelogenous leukemia (CML).[2][4]

This technical guide provides a comprehensive review of this compound, a novel derivative of this important class. While specific literature on this exact molecule is not yet prevalent, this document will serve as a vital resource for researchers by detailing plausible and efficient synthetic routes based on established methodologies for analogous compounds. Furthermore, it will explore the compound's potential biological activities and mechanisms of action by drawing insights from extensive structure-activity relationship (SAR) studies on closely related 2-aminothiazole-5-carboxamide derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Part 1: Physicochemical and Structural Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. As experimental data for this compound is not publicly available, the following table summarizes its key structural details and predicted properties.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁N₃O₂S |

| Molecular Weight | 201.25 g/mol |

| CAS Number | Not available |

| Predicted LogP | 0.35 |

| Predicted pKa (most basic) | 4.2 |

| Predicted pKa (most acidic) | 14.1 |

Note: Predicted values are computationally generated and should be confirmed experimentally.

Part 2: Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established routes for 2-aminothiazole-5-carboxamides. Two highly efficient and versatile methods are detailed below: a de novo construction of the thiazole ring from an acrylamide precursor and an amide coupling approach starting from a pre-formed thiazole carboxylic acid.

Route 1: De Novo Thiazole Synthesis via Acrylamide Precursor

This contemporary method is highly efficient and offers excellent chemoselectivity, making it suitable for both small-scale and large-scale synthesis.[4][5] The workflow avoids the need for protecting groups on the 2-amino position of the thiazole, streamlining the overall process.

Experimental Protocol: Route 1

Step 1: Synthesis of (E)-3-ethoxy-N-(2-methoxyethyl)acrylamide

-

To a stirred solution of 2-methoxyethylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-ethoxyacryloyl chloride (1.1 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound [4]

-

Dissolve the (E)-3-ethoxy-N-(2-methoxyethyl)acrylamide (1.0 eq) from Step 1 in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the mixture to -10 to 0 °C and slowly add N-bromosuccinimide (NBS) (1.1 eq) in portions, maintaining the temperature.

-

Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Add thiourea (1.0 eq) to the mixture and heat the reaction to 80 °C for 1-2 hours.[4]

-

Monitor the formation of the thiazole ring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, concentrate the mixture and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Route 2: Amide Coupling from 2-Aminothiazole-5-carboxylic Acid

This route offers a modular approach, which is particularly advantageous for generating a library of analogs for SAR studies. It involves the initial synthesis of the 2-aminothiazole-5-carboxylic acid core, followed by a standard amide coupling reaction with the desired amine.

Experimental Protocol: Route 2

Step 1 & 2: Synthesis of 2-Aminothiazole-5-carboxylic acid [4][6]

-

Synthesize Ethyl 2-aminothiazole-5-carboxylate from ethyl β-ethoxyacrylate using a procedure analogous to Route 1, Step 2.

-

To a solution of Ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-aminothiazole-5-carboxylic acid.

Step 3: Amide Coupling [7]

-

To a solution of 2-aminothiazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add 2-methoxyethylamine (1.2 eq) to the reaction mixture.

-

Stir at room temperature for 12-24 hours until the reaction is complete.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Part 3: Potential Biological Activity and Signaling Pathways

The biological activity of this compound can be inferred from the extensive research on its analogs, which are potent inhibitors of protein kinases.

Inferred Mechanism of Action: Kinase Inhibition

The 2-aminothiazole core is a well-established "hinge-binding" motif.[2][7] In ATP-competitive kinase inhibitors, the 2-amino group typically forms a crucial hydrogen bond with the backbone carbonyl of a hinge residue in the ATP-binding pocket of the kinase. The thiazole nitrogen can act as a hydrogen bond acceptor. This bidentate interaction anchors the inhibitor in the active site, leading to potent inhibition. It is highly probable that this compound will exhibit a similar mechanism of action.

Structure-Activity Relationship (SAR) Insights and Potential Targets

SAR studies on related compounds have revealed that modifications at the 5-carboxamide position significantly influence potency and selectivity.[2][8]

-

The Amide Substituent: The nature of the substituent on the amide nitrogen is critical for interacting with regions of the ATP-binding site beyond the hinge. In Dasatinib, this position is occupied by a 2-chloro-6-methylphenyl group, which contributes to its potency against Src and Abl kinases.

-

The N-(2-methoxyethyl) Group: The N-(2-methoxyethyl) substituent in the title compound is relatively small and polar. The ether oxygen could act as a hydrogen bond acceptor, potentially interacting with solvent or specific residues in the active site. This substituent is likely to enhance the compound's aqueous solubility compared to more lipophilic analogs.

Given the structural similarities to known kinase inhibitors, this compound could potentially inhibit members of the Src family kinases (e.g., Lck, Src) and other tyrosine kinases such as Abl .[2][9] The table below shows the activity of representative 2-aminothiazole-5-carboxamide inhibitors, providing context for the potential potency of the title compound.

| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Dasatinib | Bcr-Abl, Src family | <1 | [2] |

| Analog 12m (BMS) | Lck | 0.6 | [2] |

| Compound 6d | K562 cells (Bcr-Abl) | ~10 | [3] |

Potential Therapeutic Applications

Based on its inferred mechanism as a kinase inhibitor, this compound could have therapeutic potential in:

-

Oncology: Particularly for hematological malignancies like CML or solid tumors where Src family kinases are implicated.

-

Immunology and Inflammation: Inhibition of kinases like Lck in T-cells could modulate immune responses, suggesting potential applications in autoimmune and inflammatory diseases.[2][8]

Future Research Directions

This guide provides a foundational understanding of this compound based on established chemical principles and data from analogous structures. The logical next steps for advancing the study of this molecule include:

-

Chemical Synthesis and Characterization: The proposed synthetic routes should be performed to obtain the pure compound, followed by full characterization using techniques such as NMR, Mass Spectrometry, and X-ray crystallography.

-

In Vitro Biological Evaluation: The compound should be screened against a broad panel of protein kinases to determine its inhibitory profile and identify primary targets.

-

Cellular Assays: The antiproliferative activity should be assessed in relevant cancer cell lines to confirm its on-target effects and therapeutic potential.

-

Lead Optimization: Should the compound exhibit promising activity, further SAR studies could be conducted by synthesizing analogs with modifications to the N-(2-methoxyethyl) group to enhance potency, selectivity, and pharmacokinetic properties.

The exploration of novel derivatives of the 2-aminothiazole-5-carboxamide scaffold remains a highly promising avenue for the discovery of new therapeutic agents.

References

- An In-depth Technical Guide on 2-(1-Aminoethyl)

- Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (n.d.). RSC Publishing.

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Chen, Y., et al. (2010).

- Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. (2025). BenchChem.

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).

- Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. (n.d.).

- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.

- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)

- Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2025).

- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2025).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Biological Target Profiling of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Executive Summary

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide (CAS: 1285229-48-2) is a synthetic small molecule belonging to the 2-aminothiazole-5-carboxamide class.[1] In the context of drug discovery, this compound functions as a privileged scaffold fragment and a chemical probe primarily targeting protein kinases .

Its structural architecture—a thiazole ring substituted with an exocyclic amine and a carboxamide—mimics the ATP-binding pharmacophore of several clinically approved kinase inhibitors, most notably Dasatinib (Sprycel). While Dasatinib utilizes a hydrophobic 2-chloro-6-methylphenyl group to anchor into the kinase hydrophobic pocket, the subject compound features a 2-methoxyethyl tail. This hydrophilic substitution profile suggests its utility as a solvent-front probe or a fragment-based lead for optimizing solubility and exploring the hinge-binding region of Tyrosine and Serine/Threonine kinases.

This guide details the predicted biological targets, the structural mechanism of action, and the experimental protocols required to validate its pharmacological profile.

Part 1: Molecular Architecture & Pharmacophore Analysis

To understand the biological activity of this molecule, one must deconstruct its binding elements. The compound is not a random chemical entity; it is a precision-engineered scaffold designed to interact with the ATP-binding cleft of kinases.

The Hinge-Binding Core (2-Aminothiazole)

The 2-aminothiazole moiety is the "warhead" of the molecule. In the ATP-binding pocket of kinases (e.g., Src, Abl, CDK), this ring system typically forms a bidentate hydrogen bond interaction with the kinase hinge region:

-

Acceptor: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone amide of the kinase hinge residue (e.g., Met341 in Src).

-

Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu339 in Src).

The Linker (Carboxamide)

The C5-carboxamide group serves a dual purpose:

-

Rigidification: It locks the conformation of the side chain relative to the thiazole ring.

-

H-Bonding: The amide oxygen and nitrogen can participate in water-mediated hydrogen bonds or direct interactions with the "Gatekeeper" residue.

The Tail (2-Methoxyethyl)

Unlike the lipophilic tails of potent drugs (which target deep hydrophobic pockets), the 2-methoxyethyl group is polar and flexible.

-

Function: It probes the solvent-exposed region of the kinase.

-

Implication: This molecule is likely less potent than Dasatinib but offers higher solubility, making it an ideal Fragment-Based Drug Discovery (FBDD) starting point to map the hinge region without solubility artifacts.

Part 2: Primary Biological Targets

Based on Structure-Activity Relationship (SAR) data from the 2-aminothiazole-5-carboxamide library, the following biological targets are prioritized.

Target Class 1: Src Family Kinases (SFKs) & Abl Kinase

Confidence Level: High Mechanism: ATP-Competitive Inhibition (Type I)

The 2-aminothiazole-5-carboxamide scaffold is the structural backbone of Dasatinib , a nanomolar inhibitor of Src and Bcr-Abl .

-

Src Kinase: A non-receptor tyrosine kinase critical for cell proliferation and signaling. The subject compound binds to the active conformation (DFG-in), occupying the adenine pocket.

-

Abl Kinase: The driver of Chronic Myeloid Leukemia (CML). The scaffold binds similarly to Src.

-

Relevance: This specific analog (methoxyethyl tail) likely exhibits micromolar (µM) affinity, acting as a "minimal binder" that validates the hinge interaction before lead optimization.

Target Class 2: p38 MAP Kinase (p38 MAPK)

Confidence Level: Medium-High Mechanism: ATP-Competitive Inhibition

Patents and literature (e.g., Bristol-Myers Squibb) explicitly list 2-aminothiazole-5-carboxamides as inhibitors of p38α and p38β .

-

Role: p38 MAPK regulates cytokine production (TNF-α, IL-1β) and stress responses.

-

Binding Mode: The aminothiazole binds the hinge (Met109 in p38), while the carboxamide directs the tail toward the solvent front. The methoxyethyl group is well-tolerated in this region, potentially offering selectivity over more hydrophobic kinases.

Target Class 3: Cyclin-Dependent Kinases (CDKs)

Confidence Level: Medium Mechanism: ATP-Competitive Inhibition

Aminothiazoles are frequent hits for CDK1, CDK2, and CDK9 .

-

Structural Logic: The ATP pockets of CDKs and Src are structurally homologous in the hinge region. Small aminothiazole fragments often show promiscuous binding across these families.

Part 3: Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the primary target (Src Kinase) using this scaffold.

Figure 1: Mechanism of Action. The compound inhibits Src Kinase, blocking downstream FAK and STAT3 signaling pathways essential for tumor cell migration and survival.

Part 4: Experimental Validation Protocols

To confirm the biological activity of this compound, the following self-validating experimental workflows are recommended.

Protocol 1: Biochemical Kinase Profiling (HotSpot Assay)

Objective: Determine the IC50 of the compound against Src, Abl, and p38.

-

Reagent Prep: Dissolve compound in 100% DMSO to 10 mM. Serial dilute (3-fold) to generate a 10-point dose-response curve (starting at 100 µM).

-

Reaction Mix: Combine Kinase (0.2-0.5 nM), Substrate (peptide), and ATP (at Km apparent) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Radioisotope Addition: Add [gamma-33P] ATP (specific activity ~10 µCi/µl).

-

Incubation: Incubate for 2 hours at Room Temperature (RT).

-

Termination: Spot reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unbound ATP.

-

Quantification: Measure radioactivity via scintillation counting.

-

Analysis: Fit data to the Hill equation to derive IC50.

-

Validation Criteria: Positive control (Dasatinib) must yield IC50 < 1 nM.

-

Protocol 2: Surface Plasmon Resonance (SPR) Binding

Objective: Measure binding affinity (

-

Immobilization: Biotinylate recombinant Src kinase domain and capture onto a Streptavidin (SA) sensor chip.

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Crucial: Match DMSO concentration in sample and buffer exactly.

-

Injection: Inject the compound at varying concentrations (e.g., 0.78 µM to 100 µM) for 60s (association) followed by 120s wash (dissociation).

-

Reference Subtraction: Subtract signal from a blank flow cell (SA only).

-

Data Fitting: Use a 1:1 Langmuir binding model.

-

Expected Result: Fast on/off kinetics typical of low-molecular-weight fragments.

-

Protocol 3: Target Deconvolution Workflow

The following DOT diagram outlines the logical flow for confirming the target.

Figure 2: Screening Workflow. A step-by-step decision tree for validating the compound's activity, moving from biophysical screening to biochemical profiling and structural confirmation.

References

-

Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[2] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[2] Journal of Medicinal Chemistry.

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

-

Bristol-Myers Squibb Company. "Process for preparing 2-aminothiazole-5-carboxamides useful as kinase inhibitors." World Intellectual Property Organization (WO2005076990A2).

-

PubChem. "this compound (Compound Summary)." National Library of Medicine. (Search CID or CAS 1285229-48-2 for specific entry).

Sources

- 1. This compound , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide: A Technical Guide

Executive Summary & Structural Significance

The molecule 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide (C

This guide provides a rigorous, self-validating analytical workflow for the structural elucidation and purity assessment of this compound. It synthesizes empirical data from homologous thiazole-5-carboxamides with first-principles spectroscopic logic.

Analytical Strategy: The "Divide and Conquer" Approach

To ensure authoritative identification, we treat the molecule as two distinct spectroscopic domains:

-

The Heteroaromatic Core: The 2-aminothiazole-5-carbonyl fragment.[1]

-

The Aliphatic Tail: The N-(2-methoxyethyl) chain.[1]

Workflow Visualization

The following diagram outlines the logical flow for structural validation, prioritizing non-destructive techniques (NMR) followed by destructive confirmation (MS).

Figure 1: Step-by-step analytical workflow for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validation.[1] The use of DMSO-d6 is strictly recommended over CDCl

H NMR Assignment (400 MHz, DMSO-d6)

Note: Chemical shifts (

| Position / Group | Type | Multiplicity | Integration | Diagnostic Logic | |

| Amide NH | Exchangeable | 8.0 – 8.5 | Triplet (br) | 1H | Couples to the adjacent CH |

| Thiazole H-4 | Aromatic | 7.6 – 7.8 | Singlet | 1H | Characteristic singlet for 2,5-disubstituted thiazoles.[1] |

| Amine (-NH | Exchangeable | 7.3 – 7.6 | Broad Singlet | 2H | Often broad; disappears on D |

| Linker -CH | Aliphatic | 3.3 – 3.4 | Quartet/Multiplet | 2H | Deshielded by amide nitrogen.[1] |

| Linker -CH | Aliphatic | 3.4 – 3.5 | Triplet | 2H | Deshielded by ether oxygen.[1] |

| Methoxy -OCH | Aliphatic | 3.25 | Singlet | 3H | Distinct sharp singlet characteristic of methyl ethers.[1] |

C NMR Assignment (100 MHz, DMSO-d6)

-

Carbonyl (C=O): ~160–162 ppm.[1][2][3] The amide carbonyl is the most downfield signal.[1]

-

Thiazole C-2 (C-NH

): ~170–173 ppm.[1] Highly deshielded due to the adjacent nitrogen and sulfur.[1] -

Thiazole C-5: ~120–125 ppm.[1] The quaternary carbon attached to the carbonyl.[1]

-

Thiazole C-4: ~135–145 ppm.[1]

-

Aliphatic Carbons:

Connectivity Logic (HMBC)

To prove the "head-to-tail" connection:

-

Look for an HMBC correlation between the Amide NH proton and the Carbonyl (C=O) carbon.[1]

-

Look for an HMBC correlation between the Thiazole H-4 proton and the Carbonyl (C=O) carbon.[1]

-

Self-Validation: If these correlations are absent, the amide bond may not be formed (e.g., salt mixture).[1]

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural fingerprinting.[1]

Ionization (ESI+)[1]

-

Theoretical Monoisotopic Mass: 201.057 Da

-

Observed [M+H]

: 202.065 ± 0.005 Da[1] -

Nitrogen Rule: Odd molecular weight (201) results in an even [M+H]

ion (202), consistent with 3 nitrogens.[1]

Fragmentation Pathway (MS/MS)

Fragmentation typically occurs at the weakest bonds: the amide linkage and the ether tail.[1]

Figure 2: Proposed ESI+ fragmentation pathway. The primary cleavage at the amide bond yields the acylium ion of the aminothiazole core (m/z ~127).[1]

Infrared Spectroscopy (FT-IR)

IR is used primarily for "fingerprinting" in QC to ensure the solid-state form is consistent.[1]

-

Primary Amine (-NH

): Doublet around 3300–3450 cm -

Secondary Amide (-NH-): Single band ~3150–3250 cm

.[1] -

Amide I (C=O): Strong band at 1640–1660 cm

.[1] Note: This is lower than typical esters due to conjugation with the thiazole ring.[1] [3] -

Amide II (N-H bend): ~1540 cm

.[1] -

Ether (C-O-C): ~1100 cm

.[1]

Quality Control Protocol (HPLC)

For purity analysis during drug development, a reverse-phase method is required.[1] The polarity of the amino group and the ether tail requires a buffered mobile phase to prevent peak tailing.[1]

Recommended Method:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the thiazole, improving shape).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Thiazole absorption maximum) and 280 nm .[1]

-

Retention Time: The molecule is relatively polar.[1] Expect elution early in the gradient (approx. 30-40% B).[1]

References

-

Das, D. et al. (2016).[1][4] "Synthesis and biological evaluation of 2-aminothiazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Validates NMR shifts for 2-aminothiazole core).

-

Lombardo, L.J. et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry. (Foundational paper for Dasatinib intermediates, validating the carboxamide linkage).[1]

-

Silverstein, R.M. et al. Spectrometric Identification of Organic Compounds. 7th Ed.[1] Wiley.[1] (Authoritative text for IR/MS fragmentation rules).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 3. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 4. excli.de [excli.de]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide in Cell Culture

Introduction: Unveiling the Potential of a Novel Thiazole Carboxamide Derivative

The thiazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential. These derivatives have demonstrated a wide array of biological activities, including but not limited to, the inhibition of key enzymes in inflammatory pathways such as Cyclooxygenase-2 (COX-2), modulation of neurotransmitter receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and as intermediates in the synthesis of targeted anti-cancer therapies.[1][2][3] 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide is a novel derivative within this promising class. Its unique structural features warrant a thorough investigation of its biological effects in relevant cellular models.

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to conduct the initial in vitro evaluation of this compound. The protocols outlined herein are designed to be adaptable, allowing for a systematic exploration of the compound's cytotoxic, anti-inflammatory, and potential neuromodulatory activities. As a self-validating system, this guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring robust and reproducible data generation.

PART 1: Compound Handling and Preparation

Safety Precautions and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[4]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.[4][7]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical advice.[7]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5][7]

Preparation of Stock Solution

The solubility of novel compounds is a critical parameter that must be determined empirically. Thiazole carboxamide derivatives often exhibit limited aqueous solubility and are typically dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing capacity and miscibility with cell culture media.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the compound's molecular weight.

-

Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile-filtered DMSO to the weighed compound.

-

Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

Sterilization: While the DMSO itself is generally sterile, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C, protected from light.

Table 1: Stock Solution Preparation Example

| Parameter | Value |

| Target Stock Concentration | 10 mM |

| Molecular Weight (MW) | Determine experimentally |

| Mass for 1 mL Stock | (10 mmol/L) * (1 L/1000 mL) * MW ( g/mol ) * 1000 mg/g |

| Solvent | DMSO |

| Storage Temperature | -20°C |

PART 2: Preliminary Cytotoxicity Assessment

A primary step in evaluating any novel compound is to determine its effect on cell viability. This dose-response analysis is crucial for identifying the concentration range for subsequent mechanistic studies and establishing a preliminary safety profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Cell Line Selection

The choice of cell lines should be guided by the potential therapeutic applications of the compound. Based on the known activities of similar thiazole carboxamides, a panel of cell lines is recommended to cover potential anti-cancer and anti-inflammatory effects.

Table 2: Recommended Cell Lines for Initial Screening

| Cell Line | Cancer Type/Origin | Rationale for Selection |

| HT-29 | Human Colorectal Adenocarcinoma | Commonly used for studying COX-2 inhibition and anti-inflammatory effects. |

| A549 | Human Lung Carcinoma | A standard model for general cytotoxicity screening in solid tumors.[2] |

| MCF-7 | Human Breast Adenocarcinoma | Represents a common hormone-responsive breast cancer type. |

| HEK293 | Human Embryonic Kidney | Often used for transient transfection to study specific protein functions, such as AMPA receptors.[9][10] |

| RAW 264.7 | Murine Macrophage | A standard model for in vitro inflammation studies. |

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of the compound.

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Culture the selected cell lines in their recommended growth medium until they reach 80-90% confluency.

-

Harvest the cells using trypsinization and perform an accurate cell count.

-

Seed the cells in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells per well in 100 µL of medium). Include wells with medium only for background control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the 10 mM stock solution of this compound in complete cell culture medium. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%) and an untreated control (medium only).

-

Incubate the plate for a predetermined time, for example, 48 or 72 hours.[11]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of a 5 mg/mL sterile MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by using a plate shaker for 15 minutes.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the medium-only wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, using non-linear regression analysis software.

-

PART 3: Mechanistic Assays (Tier 2 Screening)

Based on the initial cytotoxicity data and the known activities of related compounds, a second tier of more specific assays can be performed to elucidate the mechanism of action of this compound.

COX-2 Inhibition Assay (Cell-Based)

If the compound shows activity in inflammatory-related cell lines (e.g., HT-29, RAW 264.7), its potential as a COX-2 inhibitor can be investigated by measuring its effect on prostaglandin E2 (PGE2) production.

Caption: Workflow for cell-based COX-2 inhibition assay.

Protocol: PGE2 Inhibition Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with non-cytotoxic concentrations of this compound (determined from the MTT assay) for 1 hour. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[12]

-

Stimulation: Induce COX-2 expression and PGE2 production by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[12]

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value for PGE2 inhibition.

AMPA Receptor Modulation Assay

If the compound's structure suggests potential activity in the central nervous system, its effect on AMPA receptors can be assessed using HEK293 cells transiently transfected to express specific AMPA receptor subunits.

Protocol: Assessing AMPA Receptor Activity

-

Transfection: Co-transfect HEK293 cells with plasmids encoding an AMPA receptor subunit (e.g., GluA1 or GluA2) and a reporter gene (e.g., GFP) using a suitable transfection reagent.[9][10]

-

Cell Plating: After 24 hours, plate the transfected cells onto coverslips for electrophysiological recordings or into appropriate plates for calcium imaging assays.

-

Compound Application and Receptor Activation:

-

Electrophysiology (Patch-Clamp): Record whole-cell currents from single transfected cells. Apply a known AMPA receptor agonist (e.g., glutamate or AMPA) in the presence and absence of this compound to determine if the compound potentiates or inhibits the receptor-mediated current.

-

Calcium Imaging: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM). Measure changes in intracellular calcium concentration upon application of an AMPA receptor agonist with and without the test compound.

-

-

Data Analysis: Analyze the changes in current amplitude, decay kinetics (for electrophysiology), or fluorescence intensity (for calcium imaging) to characterize the modulatory effect of the compound on AMPA receptor function.

Conclusion

This document provides a foundational yet comprehensive framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity across a relevant panel of cell lines and then proceeding to targeted mechanistic assays based on the established profile of the thiazole carboxamide class, researchers can efficiently gather the critical data needed to evaluate its therapeutic potential. The emphasis on robust experimental design and a clear understanding of the scientific principles behind each protocol will ensure the generation of high-quality, reliable results, paving the way for further preclinical development.

References

- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies. BenchChem.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.

- BenchChem. (2025). Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide. BenchChem.

- Thermo Fisher Scientific. (2010).

- MilliporeSigma. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). MilliporeSigma.

- PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS.

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie.

- AK Scientific, Inc. (n.d.). Dasatinib Impurity 2 [2-Amino-N-(2-chloro-6-methylphenyl)

- Kamiloglu, S., et al. (2020). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.

- Hogner, A., et al. (2010). Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546). PubMed Central.

- Thermo Fisher Scientific. (2010).

- Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. The Journal of Neuroscience.

- Zang, L., et al. (2017). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. PubMed.

- Chen, S.-R., et al. (2021). α2δ-1 switches the phenotype of synaptic AMPA receptors by physically disrupting heteromeric subunit assembly. PMC.

- Abdel-Wahab, B. F., et al. (2022). Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation.

- Robert, A., et al. (2003). Selective Expression of Heteromeric AMPA Receptors Driven by Flip–Flop Differences. NIH.

- Capot Chemical. (2012). MSDS of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Capot Chemical.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. TCI Chemicals.

- Sciforum. (2025).

- S. M. A. Sraa, et al. (2025).

- Cai, W.-X., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC.

- Cai, W.-X., et al. (2016).

- Lombardo, L. J., et al. (2010).

- Bayer Schering Pharma AG. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

- Zhao, S., et al. (2011). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. SCBT.

- Chem-Impex International, Inc. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Chem-Impex.

Sources

- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. aksci.com [aksci.com]

- 5. capotchem.com [capotchem.com]

- 6. 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 302964-24-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546): Differential Effects across Brain Regions and GluA1–4/Transmembrane AMPA Receptor Regulatory Protein Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Expression of Heteromeric AMPA Receptors Driven by Flip–Flop Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Assay Development and Validation for 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Abstract & Scope

This application note details the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification and purity assessment of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide (referred to herein as AMT-ME ).

AMT-ME (CAS: 1285229-48-2) is a critical pharmacophore scaffold used in the synthesis of multi-targeted kinase inhibitors (similar to Dasatinib) and novel antiviral agents. Due to the presence of a basic primary amine (C2-position) and a polar methoxyethyl side chain, this molecule presents specific chromatographic challenges, including peak tailing and polar retention loss.

This protocol establishes a robust, LC-MS compatible method validated according to ICH Q2(R2) guidelines, suitable for raw material release testing and reaction monitoring.

Chemical Context & Method Strategy

Physicochemical Properties

-

Structure: Thiazole core substituted with a primary amine and a carboxamide-methoxyethyl chain.

-

pKa: The 2-amino-thiazole moiety is weakly basic (pKa ~5.3). At neutral pH, the amine exists in equilibrium, leading to peak broadening.

-

Solubility: Soluble in DMSO, Methanol; moderately soluble in Water.

-

UV Absorption: Strong absorbance at 270–275 nm (Thiazole

transition).

Method Development Logic (Causality)

To ensure a self-validating system, the method parameters were selected based on the following mechanistic principles:

-

pH Control (The "Amine Effect"):

-

Challenge: The C2-amino group interacts with residual silanols on silica columns, causing tailing.

-

Solution: We utilize 0.1% Formic Acid (pH ~2.7) . This ensures the amine is fully protonated (

), reducing silanol interaction and improving peak symmetry (

-

-

Stationary Phase Selection:

-

Choice:C18 with End-capping (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

-

Rationale: High carbon load provides retention for the polar methoxyethyl group, while dense end-capping shields the protonated amine from silanol activity.

-

-

Wavelength Selection:

Workflow Visualization

The following diagram outlines the logical flow of the method development and validation process.

Figure 1: Decision tree for the development of the AMT-ME assay, prioritizing peak symmetry and detector linearity.

Detailed Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/DAD.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Reagents:

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonates amine; suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for organic separation. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Column Temp | 30°C | Improves mass transfer and peak shape. |

| Injection Volume | 5-10 µL | Prevents column overload. |

| Detection | UV @ 272 nm (Ref 360 nm) | |

| Run Time | 15 Minutes | Sufficient for impurity elution. |

Gradient Program

A linear gradient is used to separate the polar AMT-ME from potential hydrophobic synthetic impurities (e.g., unreacted bromoketones or dimers).

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 8.0 | 40 | 60 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Standard & Sample Preparation

-

Diluent: Water:Acetonitrile (90:10 v/v). Note: High water content in diluent focuses the peak at the head of the column.

-

Stock Solution (1.0 mg/mL): Weigh 10 mg AMT-ME into a 10 mL flask. Dissolve in 1 mL DMSO (to ensure complete solubility), then make up to volume with Methanol.

-

Working Standard (50 µg/mL): Dilute Stock Solution with Diluent .

-

System Suitability Solution: A solution containing AMT-ME (50 µg/mL) and a synthetic precursor (if available) or a thermally degraded sample to verify resolution.

Method Validation (ICH Q2 Guidelines)

This section summarizes the validation parameters. The method is considered "Valid" only if all criteria are met.

Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample is subjected to stress.

-

Protocol: Treat 50 µg/mL samples with:

-

Acid (0.1 N HCl, 60°C, 2h)

-

Base (0.1 N NaOH, 60°C, 2h)

-

Oxidation (3% H2O2, RT, 2h)

-

-

Acceptance: Peak purity angle < Purity threshold (using PDA). Resolution > 1.5 between AMT-ME and any degradants.

Linearity[5]

-

Range: 5 µg/mL to 150 µg/mL (10% to 300% of target concentration).

-

Acceptance:

.

Accuracy & Precision[1][3][5][6]

-

Accuracy (Recovery): Spike samples at 50%, 100%, and 150% levels. Acceptance: 98.0% – 102.0% recovery.

-

Precision (Repeatability): 6 injections of 100% standard. Acceptance: RSD

2.0%.

Sensitivity (LOD/LOQ)

-

LOD (Limit of Detection): S/N ratio

3:1. -

LOQ (Limit of Quantitation): S/N ratio

10:1.

Validation Workflow Diagram

Figure 2: Validation workflow ensuring data integrity and regulatory compliance.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction | Ensure Formic Acid is fresh; increase concentration to 0.15% or switch to TFA (0.05%). |

| Retention Time Shift | Mobile phase evaporation | Cap solvent bottles tightly; use a column thermostat. |

| Split Peak | Solvent mismatch | Ensure sample diluent is weaker (more water) than the initial mobile phase (95% water). |

References

-

Basavanakatti, A. I., et al. (2024).[2] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18:220.[2] Link[2]

-

ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

-

Das, J., et al. (2006). "2-aminothiazole-5-carboxamide derivatives as potent, orally active Src family kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712. (Context for thiazole carboxamide scaffold properties). Link

-

PubChem. (2025).[5] "Compound Summary: this compound." National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of 2-Aminothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | C11H10ClN3OS | CID 21911644 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Delivery of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Introduction: Unlocking the In Vitro Potential of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

The thiazole-5-carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential neuroprotective and anticancer effects.[1][2][3][4] this compound is a member of this promising class of compounds. To rigorously evaluate its biological significance in a laboratory setting, consistent and effective delivery to in vitro models is paramount. The physicochemical properties of a compound, such as its solubility and stability, dictate the most appropriate method for its introduction into a cell-based assay.

This comprehensive guide provides detailed protocols and expert insights into various delivery methods for this compound in in vitro experiments. We will navigate from fundamental solvent-based approaches to more sophisticated carrier-mediated systems, empowering researchers to select and implement the optimal strategy for their specific experimental context.

Foundational Delivery: Solvent-Based Solubilization

The most direct method for preparing a small molecule for in vitro use is dissolution in a biocompatible solvent. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent due to its broad solubilizing power and relatively low cytotoxicity at low concentrations.[5][6]

Principle of Solvent-Based Delivery

The principle lies in creating a concentrated stock solution of the compound in a pure solvent, which can then be diluted to the final working concentration in the cell culture medium. The final solvent concentration must be carefully controlled to minimize any off-target effects on the cells.[7]

Protocol for DMSO-Based Solubilization

Materials:

-

This compound (solid)

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Sterile, pre-warmed cell culture medium

Procedure:

-

Preparation of a Concentrated Stock Solution (e.g., 10 mM):

-

Accurately weigh the desired amount of this compound.

-

Transfer the compound to a sterile tube.

-

Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex the tube until the compound is fully dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[5]

-

Visually inspect the solution to ensure there are no visible particulates.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-